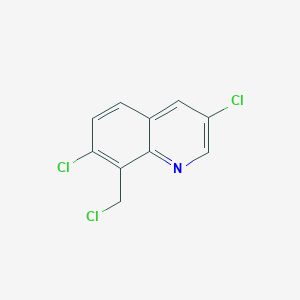

3,7-Dichloro-8-(chloromethyl)quinoline

Description

Contextualization of Halogenated Quinoline (B57606) Derivatives in Organic Synthesis

Halogenated quinoline derivatives are a class of organic compounds characterized by a quinoline core structure substituted with one or more halogen atoms. The introduction of halogens, such as chlorine, into the quinoline framework is a key strategy in organic synthesis. researchgate.net This modification can significantly alter the electronic properties of the molecule, enhancing its reactivity and allowing for further functionalization. researchgate.net The presence of chlorine atoms can improve characteristics like lipophilicity, which is important in the development of biologically active compounds. researchgate.net

The synthesis of halogenated quinolines is an active area of research, with chemists developing various methods for the regioselective introduction of halogens onto the quinoline ring. rsc.orgrsc.org These methods include metal-free protocols that are both economical and environmentally friendly. rsc.orgrsc.org The resulting halogenated quinolines serve as versatile building blocks for creating more complex molecules with applications in pharmaceuticals and agrochemicals. rsc.orgnih.gov

Significance of 3,7-Dichloro-8-(chloromethyl)quinoline as a Key Synthetic Intermediate

The primary significance of this compound lies in its role as a direct precursor to the herbicide Quinclorac (B55369). researchgate.net Quinclorac, chemically known as 3,7-dichloro-8-quinolinecarboxylic acid, is a highly selective herbicide used extensively in agriculture, particularly for controlling weeds in rice crops. researchgate.netnih.gov

The synthesis of this compound is typically achieved through the chlorination of 7-chloro-8-methylquinoline (B132762). echemi.com This process involves reacting 7-chloro-8-methylquinoline with chlorine gas in the presence of a catalyst like azobisisobutyronitrile and a solvent such as o-dichlorobenzene. echemi.com The resulting compound, this compound, possesses a reactive chloromethyl group at the 8-position, which is the key site for its subsequent conversion.

The transformation of this compound into Quinclorac involves the oxidation of this chloromethyl group to a carboxylic acid. researchgate.net This conversion step is a critical focus of industrial and academic research.

Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 84086-96-4 | C10H6Cl3N | 246.52 |

| Quinclorac | 84087-01-4 | C10H5Cl2NO2 | 242.06 |

| 7-Chloro-8-methylquinoline | 55150-59-9 | C10H8ClN | 177.63 |

| 3,7-Dichloro-8-(dichloromethyl)quinoline | 84086-97-5 | C10H5Cl4N | 280.97 |

Overview of Current Research Landscape on the Chemical Compound

The current research landscape for this compound is predominantly driven by the need for greener and more efficient methods to produce Quinclorac. researchgate.net The traditional commercial process for oxidizing this compound involves using nitric acid in concentrated sulfuric acid. researchgate.net This method suffers from significant drawbacks, including the emission of noxious nitrogen oxides (NOx) and the production of wastewater and unwanted nitro compounds. researchgate.net

Recent research has focused on replacing this hazardous process with cleaner oxidation technologies. A notable advancement is the use of molecular oxygen as the oxidant, which is an inexpensive and environmentally benign alternative. researchgate.net A 2022 study detailed the successful oxidation of this compound to Quinclorac using oxygen in an acetic acid solution. researchgate.net This was achieved with a homogeneous catalyst system composed of phosphomolybdic acid, cerium(III), cobalt(II), and bromide ions. researchgate.net

The study highlighted several key findings:

The reaction's efficiency is significantly influenced by temperature and the concentration of oxygen. researchgate.net

The researchers determined the activation energy for this catalytic reaction to be 57.6 kJ mol⁻¹. researchgate.net

The reaction orders with respect to oxygen and this compound were found to be 0.26 and 0.93, respectively. researchgate.net

This research demonstrates a promising path toward developing a more sustainable industrial production method for Quinclorac, directly stemming from advancements in the chemistry of its key intermediate, this compound. researchgate.net Further research continues to explore new catalytic systems to enhance the selectivity and efficiency of this oxidation process. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl3N |

|---|---|

Molecular Weight |

246.5 g/mol |

IUPAC Name |

3,7-dichloro-8-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H6Cl3N/c11-4-8-9(13)2-1-6-3-7(12)5-14-10(6)8/h1-3,5H,4H2 |

InChI Key |

SQQMOCHTAKMTGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)CCl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dichloro 8 Chloromethyl Quinoline

Precursor-Based Synthesis Pathways and Optimization

The primary routes to 3,7-dichloro-8-(chloromethyl)quinoline begin with appropriately substituted quinoline (B57606) precursors. These pathways involve selective chlorination reactions, the mechanisms and efficiencies of which are highly dependent on the chosen reagents, catalysts, and reaction conditions.

Synthesis from 7-Chloro-8-methylquinoline (B132762)

The most direct and widely utilized pathway to this compound is the chlorination of 7-chloro-8-methylquinoline. This process involves the introduction of two additional chlorine atoms: one onto the quinoline ring at the 3-position and one onto the methyl group at the 8-position.

The chlorination of 7-chloro-8-methylquinoline proceeds via a free-radical chain mechanism, particularly for the substitution on the methyl group (benzylic chlorination). researchgate.netwikipedia.org The reaction is typically initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•). This initiation can be achieved through the application of ultraviolet (UV) light (photochlorination) or by the use of a radical initiator. wikipedia.org

The propagation phase of the reaction involves two key steps:

A chlorine radical abstracts a hydrogen atom from the methyl group of 7-chloro-8-methylquinoline, forming a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl).

The newly formed benzylic radical then reacts with a molecule of Cl₂ to yield 7-chloro-8-(chloromethyl)quinoline and another chlorine radical, which continues the chain reaction.

Selectivity is a critical consideration in this synthesis. The desired outcome is the monochlorination of the methyl group and the chlorination of the aromatic ring at the 3-position. However, over-chlorination of the methyl group to form 7-chloro-8-(dichloromethyl)quinoline and 7-chloro-8-(trichloromethyl)quinoline can occur. Additionally, chlorination at other positions on the aromatic ring is a potential side reaction, although the directing effects of the existing chloro and methyl groups favor substitution at the 3-position. Controlling the stoichiometry of the chlorinating agent and the reaction time is crucial for maximizing the yield of the desired monochlorinated product. masterorganicchemistry.com The inherent stability of the benzylic radical at the 8-position makes the methyl group the primary site for radical substitution over the aromatic C-H bonds under these conditions.

To facilitate the free-radical chain reaction under milder conditions and improve efficiency, catalytic systems and promoters are often employed.

Azobisisobutyronitrile (AIBN) is a common radical initiator used in the chlorination of 7-chloro-8-methylquinoline. researchgate.netbit.edu.cn Upon gentle heating, AIBN decomposes to produce two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. wikipedia.org These radicals are effective at initiating the chlorination chain reaction by abstracting a chlorine atom from a chlorine source or a hydrogen atom from the substrate. The use of AIBN allows the reaction to proceed at lower temperatures than those required for thermal initiation, which can help to minimize side reactions and improve selectivity. libretexts.orgresearchgate.net

Phosphorus Trichloride (PCl₃) can also be utilized in chlorination reactions. researchgate.net While it is more commonly known as a chlorinating agent for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides, it can also act as a catalyst in radical chlorinations. wikipedia.orgwikipedia.orgquora.com In this context, PCl₃ can facilitate the formation of chlorine radicals, thereby promoting the reaction. Its role can be complex, potentially involving the formation of intermediate phosphorus-chlorine species that are more reactive towards radical formation. worldscientific.com The use of phosphorus halides can sometimes offer different selectivity profiles compared to other initiators.

The choice of catalyst or promoter is critical in optimizing the synthesis for both laboratory and industrial-scale production, influencing reaction rates, yields, and the purity of the final product.

The reaction environment plays a pivotal role in the success of the chlorination of 7-chloro-8-methylquinoline.

Solvents: The choice of solvent can significantly influence the selectivity of free-radical chlorination. acsgcipr.org1,2-Dichlorobenzene is a frequently used solvent for this reaction. drugbank.com Its high boiling point allows the reaction to be conducted at elevated temperatures, which can be necessary to achieve a sufficient reaction rate. Furthermore, as a chlorinated aromatic solvent, it is relatively inert under the reaction conditions and can help to solvate the reactants and intermediates. The interaction between the solvent and the chlorine radical can affect the radical's reactivity and selectivity. youtube.com Aromatic solvents can form π-complexes with chlorine radicals, which can increase the selectivity for substitution at the benzylic position. acsgcipr.org

Temperature: The reaction temperature is a critical parameter that must be carefully controlled. Higher temperatures increase the rate of reaction but can also lead to a decrease in selectivity and an increase in the formation of polychlorinated byproducts and tars. researchgate.net The optimal temperature is a balance between achieving a practical reaction rate and maximizing the yield of the desired product.

The interplay of these conditions is summarized in the following table:

| Reaction Condition | Role and Impact |

| Solvent (e.g., 1,2-Dichlorobenzene) | Provides a stable reaction medium; its aromatic nature can enhance selectivity for benzylic chlorination. |

| Temperature | Controls the reaction rate; higher temperatures can decrease selectivity and lead to byproducts. |

| Irradiation (UV light) | Initiates the free-radical chain reaction by generating chlorine radicals from molecular chlorine. |

Synthesis from 7-Chloro-8-quinolinecarboxylic Acid via Chlorination

An alternative synthetic route to this compound involves the use of 7-chloro-8-quinolinecarboxylic acid as a starting material. This approach necessitates the conversion of the carboxylic acid group into a chloromethyl group. A plausible method for this transformation is a decarboxylative chlorination, such as the Hunsdiecker reaction or a variation thereof. wikipedia.orgnih.govacs.orgalfa-chemistry.combyjus.com

The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with a halogen. wikipedia.org For this specific synthesis, the silver salt of 7-chloro-8-quinolinecarboxylic acid would be treated with a chlorinating agent. The reaction is believed to proceed through a radical mechanism, involving the formation of an acyl hypochlorite (B82951) intermediate which then undergoes decarboxylation and subsequent reaction with a chlorine source to yield the chloromethyl derivative.

While the Hunsdiecker reaction is well-established for aliphatic carboxylic acids, its application to aromatic and heteroaromatic carboxylic acids can be less straightforward, with yields varying depending on the substrate and reaction conditions. nih.govacs.org Modifications to the Hunsdiecker reaction, such as using other metal salts or different halogenating agents, have been developed to improve its scope and efficiency. For instance, photoinduced decarboxylative chlorination methods have been developed for various carboxylic acids, including those with heterocyclic moieties. nih.gov

Multi-step Convergent Synthesis Approaches

While linear syntheses are common for producing quinoline derivatives, convergent synthesis offers an alternative strategy that can be more efficient for complex molecules. In a convergent approach, different fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. rsc.org

For this compound, a hypothetical convergent synthesis could involve the preparation of two key intermediates that are then coupled. For example, one intermediate could be a suitably substituted benzene (B151609) derivative that already contains the chloro and chloromethyl functionalities (or their precursors), and the second intermediate would be a three-carbon unit that can be used to construct the pyridine (B92270) ring of the quinoline system.

However, it is noteworthy that the industrial synthesis of quinclorac (B55369), for which this compound is an intermediate, typically follows a more linear multi-step process. google.comnih.gov This often starts with simpler, readily available precursors that are sequentially modified to build the final quinoline structure. This suggests that for this particular molecule, a linear approach may be more practical and cost-effective on a large scale.

Development of Sustainable and Efficient Synthetic Routes

The pursuit of sustainability in chemical synthesis has led to the adoption of greener and more efficient methods for producing complex molecules like this compound. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Green chemistry principles offer a framework for developing more environmentally friendly synthetic processes. While a specific green synthesis for this compound is not extensively documented, the principles can be applied to its hypothetical synthesis, drawing from established green methods for quinoline synthesis. bohrium.comresearchgate.net Key strategies include the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalyst systems. bohrium.comijpsjournal.com

The selection of a solvent is crucial in green synthesis. Traditional syntheses of quinolines often employ volatile and toxic organic solvents. Greener alternatives, such as water, ethanol, and ionic liquids, have been successfully used in various quinoline syntheses. tandfonline.com These solvents are less toxic, often biodegradable, and can be derived from renewable resources. tandfonline.com

Microwave-assisted synthesis is another cornerstone of green chemistry that can significantly accelerate reaction times and improve yields in quinoline synthesis. ijpsjournal.com This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. researchgate.net Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach by completely eliminating solvent waste. ijpsjournal.com

Table 1: Application of Green Chemistry Principles to Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefits for this compound Synthesis |

|---|---|---|

| Use of Greener Solvents | Replacement of traditional solvents with water, ethanol, or ionic liquids. tandfonline.com | Reduced toxicity, improved safety, and easier waste management. |

| Alternative Energy Sources | Microwave and ultrasound irradiation to accelerate reactions. ijpsjournal.com | Faster reaction times, higher yields, and reduced energy consumption. |

| Catalyst-Free Reactions | One-pot multi-component reactions under catalyst-free conditions. bohrium.com | Simplified procedures, reduced cost, and avoidance of toxic catalysts. |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation and more efficient use of resources. |

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalytic methods can be envisioned for both the formation of the quinoline core and the subsequent chlorination steps.

The Friedländer annulation, a classic method for quinoline synthesis, has been significantly improved through the use of various catalysts. nih.gov Lewis acid catalysts, including various metal salts, have been shown to effectively promote the condensation reaction between a 2-aminoaryl ketone and a carbonyl compound containing an active methylene (B1212753) group. rsc.org More advanced catalytic systems, such as nanocatalysts and recyclable catalysts, offer further advantages in terms of activity, stability, and reusability. acs.orgresearchgate.net For instance, nanopalladium has been utilized in a modified Friedländer synthesis. researchgate.net

The chlorination of the quinoline ring and the methyl group at the 8-position are critical steps in the synthesis of the target molecule. Traditional chlorination methods often use harsh reagents. Modern catalytic approaches can offer milder and more selective alternatives. For example, metal-free methods for the regioselective C-H halogenation of 8-substituted quinolines have been developed, utilizing inexpensive and atom-economical reagents like trihaloisocyanuric acids. nih.govrsc.orgresearchgate.net While this has been demonstrated for C5-halogenation, similar principles could be explored for other positions. Furthermore, a patent describes a catalytic method for the oxidation of 7-chloro-8-methylquinoline using N-hydroxyphthalimide and azobisisobutyronitrile as catalysts with oxygen as the oxidant, which represents a greener alternative to traditional oxidation methods. patsnap.com

Table 2: Catalytic Systems for Quinoline Synthesis and Functionalization

| Catalytic System | Reaction Type | Advantages |

|---|---|---|

| Metal Salt Lewis Acids (e.g., In(OTf)₃) | Friedländer Annulation | High efficiency and selectivity under solvent-free conditions. rsc.org |

| Nanocatalysts (e.g., Nano-Pd) | Modified Friedländer Synthesis | High catalytic activity and potential for recyclability. researchgate.net |

| Trihaloisocyanuric Acids | Metal-Free C-H Halogenation | Inexpensive, atom-economical, and operates under mild, metal-free conditions. nih.govrsc.orgresearchgate.net |

| N-hydroxyphthalimide/AIBN | Catalytic Oxidation | Avoids the generation of acidic and aqueous waste. patsnap.com |

Purification and Isolation Techniques for Synthetic Intermediates

The purity of synthetic intermediates is crucial for the success of subsequent reaction steps and the quality of the final product. The purification of chlorinated quinoline intermediates can be challenging due to their similar polarities and potential for decomposition. A combination of classical and modern purification techniques is often employed.

Crystallization is a powerful technique for purifying solid intermediates. uct.ac.za The choice of solvent is critical, and a systematic approach to screen for suitable solvent systems can lead to highly pure crystalline products. rochester.edu For intermediates that are difficult to crystallize, chromatographic techniques are indispensable.

Flash chromatography on silica (B1680970) gel is a standard method for the purification of organic compounds. prepchem.com However, for closely related impurities or sensitive compounds, more advanced chromatographic methods may be necessary. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can sometimes cause decomposition of the sample. sigmaaldrich.comresearchgate.net This technique is particularly useful for the separation of polar and thermally labile compounds.

In some cases, impurities can be removed by converting the desired product into a derivative that can be easily separated. For example, quinolines can be purified via the formation of their phosphate (B84403) or picrate (B76445) salts, which can be crystallized and then converted back to the free base. lookchem.com

Table 3: Comparison of Purification Techniques for Chlorinated Quinoline Intermediates

| Purification Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Differential solubility of the compound and impurities in a solvent. uct.ac.za | Can provide very high purity; scalable. | Not suitable for all compounds (e.g., oils); can be time-consuming to optimize. rochester.edu |

| Flash Chromatography | Differential partitioning between a stationary phase and a mobile phase. prepchem.com | Widely applicable; relatively fast. | Can lead to sample decomposition on the stationary phase; requires significant solvent. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. sigmaaldrich.comresearchgate.net | Minimizes sample decomposition; high loading capacity. | Requires specialized equipment; can be slower than flash chromatography. |

| Derivatization | Conversion to a crystalline salt for purification. lookchem.com | Effective for removing certain types of impurities. | Requires additional reaction and work-up steps. |

Chemical Reactivity and Transformation Pathways of 3,7 Dichloro 8 Chloromethyl Quinoline

Oxidative Transformations of the Chloromethyl Group

The primary oxidative transformation of the chloromethyl group in 3,7-dichloro-8-(chloromethyl)quinoline involves its conversion to a carboxylic acid moiety. This process is fundamental to the synthesis of 3,7-dichloro-8-quinolinecarboxylic acid, commonly known as Quinclorac (B55369).

Conversion to Carboxylic Acid Derivatives: Synthesis of Quinclorac (3,7-Dichloro-8-quinolinecarboxylic acid)

The synthesis of Quinclorac from this compound is a critical industrial process. This conversion can be achieved through various oxidative methodologies, ranging from traditional chemical reagents to more modern catalytic systems.

A conventional and commercially utilized method for the production of Quinclorac involves the partial oxidation of this compound using nitric acid in a 98% sulfuric acid medium. researchgate.netresearchgate.net This established technology, however, is associated with significant environmental drawbacks. researchgate.net The process leads to the discharge of nitrogen oxides (NOx) and substantial wastewater, in addition to the potential formation of undesirable nitro compounds. researchgate.netresearchgate.net In this reaction, concentrated nitric acid acts as the oxidizing agent, while concentrated sulfuric acid serves as the reaction medium. google.com

To address the environmental concerns of traditional methods, research has focused on developing cleaner, oxygen-mediated catalytic systems for the oxidation of this compound. researchgate.net Oxygen is an ideal oxidant due to its low cost and clean nature. researchgate.net The key to successfully implementing this approach lies in the development of highly efficient and selective catalysts. researchgate.net

An effective homogeneous catalyst system has been developed for the oxidation of this compound to Quinclorac using molecular oxygen in an acetic acid solution. researchgate.net This system is composed of phosphomolybdic acid (H₃PMo₁₂O₄₀), cerium(III), cobalt(II), and bromide ions. researchgate.net Experimental studies have identified the optimal composition of this catalytic system. researchgate.net

| Component | Optimal Concentration (wt)% |

|---|---|

| Phosphomolybdic Acid (H₃PMo₁₂O₄₀) | 0.209 |

| Cerium(III) (Ce(III)) | 0.022 |

| Cobalt(II) (Co(II)) | 0.027 |

| Bromide (Br⁻) | 0.0161 |

Kinetic studies of the catalytic oxidation of this compound have provided valuable insights into the reaction mechanism. The activation energy for this catalytic reaction has been determined to be 57.6 kJ mol⁻¹. researchgate.net Furthermore, the reaction orders with respect to the concentrations of oxygen and this compound have been established. researchgate.net

| Reactant | Reaction Order |

|---|---|

| Oxygen | 0.26 |

| This compound | 0.93 |

Exploration of Heterogeneous Catalysis for Oxidation

The oxidation of the chloromethyl group of this compound to a carboxylic acid is a transformation of significant industrial importance, yielding the herbicide quinclorac. Research has extensively documented this process using homogeneous catalysis. For instance, a highly effective homogeneous system comprising phosphomolybdic acid (H₃PMo₁₂O₄₀), cerium(III), cobalt(II), and bromide ions in acetic acid has been shown to convert the substrate to quinclorac using molecular oxygen as a clean oxidant. researchgate.net

While specific studies detailing the use of heterogeneous catalysts for the oxidation of this compound are not widely available in the reviewed literature, the principles of heterogeneous catalysis have been successfully applied to the oxidation of other quinoline (B57606) derivatives. For example, silica-supported iron tetrasulfophthalocyanine catalysts (FePcS–SiO₂) have been effectively used for the clean oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione. researchgate.netrsc.org

The exploration of heterogeneous systems for this compound oxidation is driven by the significant advantages they offer over homogeneous counterparts. These benefits include:

Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, simplifying product purification.

Catalyst Reusability: The solid nature of these catalysts allows for their recovery and reuse over multiple reaction cycles, reducing operational costs and waste.

Enhanced Stability: Inorganic supports like silica (B1680970) can provide greater thermal and mechanical stability to the active catalytic species. researchgate.net

Given the success of supported metal complexes in other quinoline oxidation reactions, future research may focus on immobilizing catalytic systems, such as those based on cobalt and manganese, onto robust supports to develop an efficient and recyclable heterogeneous process for quinclorac synthesis.

Other Oxidation Products and Mechanisms

The principal and most well-documented oxidation product of this compound is 3,7-dichloroquinoline-8-carboxylic acid , a selective herbicide commonly known as quinclorac. researchgate.netnih.gov The reaction mechanistically involves the oxidation of the benzylic chloromethyl group (-CH₂Cl) to a carboxylic acid (-COOH). This transformation is typically achieved under controlled conditions to maximize the yield of the desired acid.

The choice of oxidant and reaction conditions is critical to avoid the formation of unwanted byproducts. The commercial production of quinclorac has traditionally involved the partial oxidation of this compound using nitric acid in a medium of 98% sulfuric acid. researchgate.net A significant drawback of this method is the concurrent formation of nitro compounds as byproducts, along with the environmental concerns associated with the discharge of NOx gases and acidic wastewater. researchgate.net

Modern catalytic methods using molecular oxygen are designed to be more selective. The reaction proceeds through intermediate oxidized states, likely involving the formation of an aldehyde (3,7-dichloro-8-formylquinoline), which is then rapidly oxidized to the final carboxylic acid.

| Oxidation Method | Oxidant(s) | Primary Product | Known/Potential Byproducts | Reference |

| Traditional Commercial | Nitric Acid / Sulfuric Acid | 3,7-Dichloroquinoline-8-carboxylic acid | Nitro-substituted quinolines | researchgate.net |

| Catalytic Oxidation | O₂ / H₃PMo₁₂O₄₀/Ce/Co/Br | 3,7-Dichloroquinoline-8-carboxylic acid | High selectivity, minimal byproducts | researchgate.net |

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The 8-(chloromethyl) group is the most reactive site on the this compound molecule for nucleophilic substitution. Its benzylic-like position, adjacent to the aromatic quinoline ring, stabilizes the transition state of both Sₙ1 and Sₙ2 reactions, making the chlorine atom an excellent leaving group. This reactivity allows for the facile introduction of a wide variety of functional groups at the 8-position.

Although specific examples for this exact substrate are not extensively detailed in scholarly literature, based on fundamental organic chemistry principles, the chloromethyl moiety is expected to react readily with a range of nucleophiles. These reactions provide a pathway to a diverse set of derivatives.

Table of Potential Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3,7-dichloro-8-(hydroxymethyl)quinoline | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3,7-dichloro-8-(methoxymethyl)quinoline | Ether |

| Cyanide | Sodium Cyanide (NaCN) | 3,7-dichloro-8-(cyanomethyl)quinoline | Nitrile |

| Azide | Sodium Azide (NaN₃) | 3,7-dichloro-8-(azidomethyl)quinoline | Azide |

| Amine | Ammonia (NH₃) | (3,7-dichloroquinolin-8-yl)methanamine | Primary Amine |

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The reactivity of the quinoline ring itself towards substitution is heavily influenced by the existing substituents. The pyridine (B92270) part of the heterocycle is electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) part is more analogous to a standard aromatic ring, undergoing electrophilic substitution.

Electrophilic Substitution: In an unsubstituted quinoline, electrophilic aromatic substitution typically occurs on the benzene ring at positions 5 and 8. youtube.com However, in this compound, the ring system is strongly deactivated by three electron-withdrawing groups: the chloro groups at C-3 and C-7, and the chloromethyl group at C-8. This deactivation makes electrophilic substitution reactions, such as nitration or further halogenation, exceedingly difficult. If forced under harsh conditions, any substitution would be predicted to occur at the least deactivated available position on the benzene ring, which is C-5.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on the quinoline ring generally occurs at the C-2 and C-4 positions, which are activated by the ring nitrogen. The chloro substituents on this compound are located at C-3 and C-7. The C-7 chloro group is on the benzene ring and is unreactive towards SₙAr under normal conditions. The C-3 chloro group is on the pyridine ring but is not in an activated position (α or γ to the nitrogen). Therefore, nucleophilic substitution of the ring-bound chlorine atoms is not a favored reaction pathway and would require extreme reaction conditions. The primary site for nucleophilic attack remains unequivocally the chloromethyl group.

Derivatization Strategies for Functional Group Interconversion

The structure of this compound offers multiple avenues for derivatization through the interconversion of its functional groups.

Transformations of the 8-(Chloromethyl) Group: As detailed in Section 3.2, this group is the primary handle for derivatization. It serves as a precursor to a host of other functionalities via nucleophilic substitution. Furthermore, its oxidation to a carboxylic acid is a key transformation.

Transformations of the 8-(Carboxylic Acid) Group: The oxidation product, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), is itself a versatile intermediate for further derivatization. The carboxylic acid can be converted into a variety of other functional groups, including:

Esters: Esterification of quinclorac with triethyl phosphite (B83602) has been reported to produce Ethyl 3,7-dichloroquinoline-8-carboxylate . nih.govnih.gov This reaction is representative of standard acid-catalyzed esterifications.

Amides: Reaction with amines, typically via an activated acid intermediate (like an acid chloride), would yield the corresponding amides.

Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the highly reactive 3,7-dichloroquinoline-8-carbonyl chloride, a valuable precursor for synthesizing esters and amides.

Summary of Key Functional Group Interconversions:

| Starting Group | Reagents/Reaction Type | Resulting Group | Example Product | Reference |

|---|---|---|---|---|

| 8-(Chloromethyl) | Oxidation | 8-(Carboxylic Acid) | 3,7-Dichloroquinoline-8-carboxylic acid | researchgate.net |

| 8-(Chloromethyl) | Nucleophilic Substitution (e.g., with NaCN) | 8-(Cyanomethyl) | 3,7-dichloro-8-(cyanomethyl)quinoline | (Hypothetical) |

| 8-(Carboxylic Acid) | Esterification (e.g., with Triethyl phosphite) | 8-(Carboxylate Ester) | Ethyl 3,7-dichloroquinoline-8-carboxylate | nih.gov, nih.gov |

Structural Elucidation and Computational Studies on 3,7 Dichloro 8 Chloromethyl Quinoline

Advanced Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized or isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular mass, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the methylene (B1212753) protons of the chloromethyl group. The protons at positions 2, 4, 5, and 6 would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing chlorine atoms at positions 3 and 7 would cause a downfield shift for adjacent protons. The chloromethyl group's protons (-CH₂Cl) would likely appear as a singlet further downfield than a typical methyl group, estimated to be in the δ 4.5-5.0 ppm range, due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each of the 10 carbon atoms in the molecule. The carbons attached to chlorine atoms (C-3 and C-7) and the carbon of the chloromethyl group (C-8a) would exhibit characteristic chemical shifts influenced by the electronegativity of chlorine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,7-Dichloro-8-(chloromethyl)quinoline Note: These are estimated values based on general principles and data for related quinoline derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.8 - 9.0 (d) | C-2: 150 - 152 |

| H-4 | 8.0 - 8.2 (d) | C-3: 128 - 130 |

| H-5 | 7.8 - 8.0 (d) | C-4: 135 - 137 |

| H-6 | 7.6 - 7.8 (d) | C-4a: 128 - 130 |

| -CH₂Cl | 4.8 - 5.0 (s) | C-5: 127 - 129 |

| C-6: 126 - 128 | ||

| C-7: 136 - 138 | ||

| C-8: 133 - 135 | ||

| C-8a: 146 - 148 |

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₆Cl₃N, which corresponds to a molecular weight of approximately 246.52 g/mol . hpc-standards.comhpc-standards.uspdqscientific.com

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms. The fragmentation pattern would likely involve the initial loss of a chlorine radical (·Cl) or the chloromethyl group (·CH₂Cl). Subsequent fragmentations could include the loss of HCN from the quinoline ring, a common fragmentation pathway for this heterocyclic system.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Proposed Fragment | Description |

|---|---|---|

| 245/247/249/251 | [C₁₀H₆Cl₃N]⁺ | Molecular Ion (M⁺) |

| 210/212/214 | [C₁₀H₆Cl₂N]⁺ | Loss of ·Cl |

| 196/198/200 | [C₉H₅Cl₂N]⁺ | Loss of ·CH₂Cl |

| 175/177 | [C₁₀H₆ClN]⁺ | Loss of 2 ·Cl |

X-ray Crystallography and Solid-State Structural Analysis of Related Quinoline Derivatives

While a crystal structure for this compound is not available in the reviewed literature, X-ray crystallography data from closely related compounds, such as 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) and its ethyl ester, provide invaluable insights into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov X-ray crystallography offers unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and details of the molecular packing. researchgate.net

The crystal structure of the related compound, 3,7-dichloroquinoline-8-carboxylic acid, reveals significant intermolecular interactions that govern its supramolecular architecture. researchgate.netnih.gov The quinclorac (B55369) molecules are primarily organized through π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net The interplanar distance between these stacked heterocycles is reported to be 3.31 Å, indicating a significant attractive force. researchgate.netnih.gov

Furthermore, the crystal packing is stabilized by O—H⋯N hydrogen bonding between the carboxylic acid group of one molecule and the nitrogen atom of a neighboring quinoline ring. researchgate.net These interactions create a robust, interconnected network in the solid state. Although this compound lacks the carboxylic acid group necessary for such hydrogen bonding, it is highly probable that π–π stacking interactions between the quinoline rings would be a dominant feature in its crystal lattice, influencing its physical properties such as melting point and solubility.

Table 3: Intermolecular Interactions in the Crystal Structure of 3,7-Dichloroquinoline-8-carboxylic acid

| Interaction Type | Description | Geometric Parameter |

|---|---|---|

| π–π Stacking | Interaction between adjacent quinoline rings | Interplanar distance: 3.31 Å researchgate.netnih.gov |

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, theoretical and computational methods are crucial for a deeper understanding of molecular properties. These approaches allow for the investigation of electronic structure and reactivity, which can be difficult to probe experimentally.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely applied to study quinoline derivatives. These calculations can optimize the molecular geometry and provide detailed information about the electronic landscape of this compound.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). For this compound, the nitrogen atom is expected to be an electron-rich site, while the protons and the carbon of the chloromethyl group would be relatively electron-poor. This information is vital for predicting how the molecule will interact with other reagents.

Table 4: Insights from Quantum Chemical Calculations on Quinoline Derivatives

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides accurate bond lengths and angles. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape of molecules, providing insights into their flexibility, stability, and intermolecular interactions over time. For halogenated quinolines like this compound, MD simulations can elucidate the influence of the chlorine and chloromethyl substituents on the molecule's dynamic behavior.

In a typical MD simulation, the system, comprising the molecule of interest solvated in a water box, is subjected to a set of initial conditions, and the trajectories of atoms are calculated by integrating Newton's laws of motion. mdpi.com The force fields, such as AMBER or CHARMM, are employed to describe the potential energy of the system as a function of its atomic coordinates. nih.govmdpi.com Analysis of the simulation trajectory provides valuable information about the conformational preferences of the molecule.

For instance, in the conformational analysis of halogenated quinoline derivatives, MD simulations can reveal the preferred orientations of the substituents. nih.gov The rotation around single bonds, such as the C-C bond connecting the chloromethyl group to the quinoline ring in this compound, can be monitored to identify the most stable rotamers. The presence of halogen atoms can introduce specific non-covalent interactions, such as halogen bonds, which can influence the conformational equilibrium. rsc.org

Key parameters derived from MD simulations to characterize conformational dynamics include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex, protein, and ligand from their initial positions over time, indicating the stability of the system. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Rg provides an indication of the compactness of the molecule during the simulation.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent, which is crucial for understanding solubility and interactions with other molecules. researchgate.net

The following interactive data table illustrates hypothetical RMSD values for different conformers of a substituted quinoline, showcasing how MD simulations can be used to assess stability.

| Conformer | Average RMSD (Å) | Standard Deviation (Å) |

| Conformer A | 1.5 | 0.3 |

| Conformer B | 2.8 | 0.7 |

| Conformer C | 1.9 | 0.4 |

This table represents example data to illustrate the output of MD simulations and is not based on experimental results for this compound.

By analyzing these parameters, researchers can gain a detailed understanding of the conformational behavior of this compound, which is essential for predicting its reactivity and biological activity.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry offers a suite of powerful tools for the rational design of novel molecules with desired properties and for the elucidation of chemical reaction mechanisms. For a scaffold like this compound, these in silico techniques can guide the synthesis of new derivatives with enhanced biological activities or optimized reaction pathways for their production.

Design of Novel Derivatives:

The computational design of new derivatives often begins with understanding the structure-activity relationship (SAR) of a series of compounds. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to build predictive models that correlate the structural features of molecules with their biological activity. biointerfaceresearch.com These models can then be used to virtually screen new, un-synthesized compounds to identify promising candidates.

Pharmacophore modeling is another key strategy in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. nih.gov By identifying the pharmacophore of a lead compound, new molecules can be designed that retain these key features while having improved properties such as increased potency or reduced toxicity. For quinoline derivatives, computational studies have been used to design new compounds with potential anticancer, anti-diabetic, and other therapeutic properties. mdpi.comresearchgate.net

Molecular docking is a widely used technique to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. mdpi.com This method can be used to design derivatives of this compound that bind more effectively to a specific biological target. The docking scores, which estimate the binding affinity, can help in prioritizing which derivatives to synthesize and test experimentally. nih.gov

The following interactive data table provides a hypothetical example of how computational tools can be used to predict the properties of designed derivatives.

| Derivative | Predicted Activity (IC50, µM) | Predicted ADMET Score |

| Derivative 1 | 0.5 | 0.85 |

| Derivative 2 | 1.2 | 0.72 |

| Derivative 3 | 0.2 | 0.91 |

This table represents example data to illustrate the output of computational design studies and is not based on experimental results for derivatives of this compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite score indicating the drug-likeness of a compound.

Design of Reaction Pathways:

Computational chemistry can also be invaluable in understanding and optimizing the chemical reactions used to synthesize this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to model the transition states and reaction intermediates of a chemical process. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism.

By modeling different reaction conditions, such as the choice of solvent or catalyst, computational methods can help in identifying the most efficient and environmentally friendly synthetic routes. For example, various green synthetic methods, including microwave-assisted synthesis and the use of eco-friendly catalysts, have been developed for the synthesis of quinolines. tandfonline.com Computational studies can aid in the rational design and optimization of these green chemical processes.

Applications As a Chemical Intermediate in Specialized Syntheses

Precursor for Agrochemicals: Focus on Quinclorac (B55369) Synthesis

The primary and most well-documented application of 3,7-Dichloro-8-(chloromethyl)quinoline is as the direct precursor to the herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid). Quinclorac is a selective herbicide widely used in agriculture for the control of various weeds. The synthesis of quinclorac from its chloromethyl precursor is a pivotal industrial process.

Industrial Production Processes and Scalability

The industrial synthesis of quinclorac from this compound is achieved through an oxidation reaction that converts the chloromethyl group into a carboxylic acid. One established industrial method involves the oxidation of 3,7-dichloro-8-chloromethyl quinoline (B57606) using concentrated nitric acid in a concentrated sulfuric acid medium. This process is part of a larger synthetic route that may begin with raw materials such as m-chloro-o-toluidine and glycerol (B35011) to first construct the quinoline core. google.com

An alternative, more contemporary industrial process involves the use of molecular oxygen as the oxidant, which is considered a greener and more environmentally friendly approach. In a typical batch process, 3,7-dichloro-8-chloromethylquinoline is reacted with oxygen under pressure in a solution of glacial acetic acid. chemicalbook.com This reaction is often facilitated by a catalyst system, which can include cobalt acetate (B1210297) tetrahydrate, manganese acetate tetrahydrate, and hydrogen bromide. chemicalbook.com The reaction is carried out at elevated temperatures and pressures to ensure efficient conversion. chemicalbook.com Following the reaction, the crude quinclorac product is isolated, purified, and dried to yield the final product. chemicalbook.com The scalability of these processes is a key consideration for industrial production, with batch reactors capable of producing significant quantities of quinclorac.

Below is a representative data table of a lab-scale oxygen-based oxidation process for quinclorac synthesis:

| Parameter | Value |

| Starting Material | 3,7-dichloro-8-chloromethylquinoline |

| Oxidant | Oxygen |

| Solvent | Glacial Acetic Acid |

| Catalyst System | Cobalt Acetate Tetrahydrate, Manganese Acetate Tetrahydrate, Hydrogen Bromide |

| Temperature | 150°C |

| Pressure | 1.6 MPa |

| Reaction Time | 4.1 hours |

| Crude Product Yield | 86.8% |

| Final Product Purity | 97.9% |

| Final Product Yield | 96.0% |

Process Intensification and Economic Viability

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional process technologies. In the context of quinclorac synthesis, process intensification aims to enhance efficiency, reduce costs, and improve safety and sustainability. A key strategy for process intensification is the transition from traditional batch reactors to continuous flow systems.

Minimization of By-products and Waste Streams in Industrial Synthesis

A significant challenge in the chemical industry is the management of by-products and waste streams. The traditional synthesis of quinclorac using nitric acid as an oxidant generates nitrogen oxide (NOx) gases and acidic wastewater, which require careful and costly treatment to mitigate their environmental impact.

Synthetic Scaffold for Diverse Chemical Entities

Beyond its primary role in agrochemical synthesis, the this compound molecule holds potential as a versatile synthetic scaffold for the creation of a wide range of other chemical compounds. Its quinoline core is a privileged structure in medicinal chemistry, and the reactive sites on the molecule allow for further functionalization.

Preparation of Quinoline-based Pharmaceuticals (Indirect Relevance through Quinoline Core)

The quinoline ring system is a fundamental structural motif in a vast number of pharmaceuticals with diverse therapeutic applications. nih.govnih.gov While this compound itself may not be a direct precursor in the synthesis of currently marketed drugs, its quinoline core is of significant interest to medicinal chemists. The presence of chlorine atoms and a chloromethyl group provides reactive handles for the introduction of various functional groups, allowing for the generation of libraries of novel quinoline derivatives. These derivatives can then be screened for potential biological activity, contributing to the discovery of new drug candidates. The exploration of the chemical space around the quinoline scaffold is an active area of research in the pharmaceutical industry. researchgate.net

Synthesis of Advanced Materials Precursors

The unique electronic and structural properties of the quinoline ring also make it an attractive component in the design of advanced materials. Quinoline derivatives have been investigated for their applications in materials science, particularly for their optical and sensing properties. uantwerpen.be For instance, certain quinoline compounds can act as chelating agents for metal ions and exhibit fluorescence, making them suitable for use in sensors and imaging agents. uantwerpen.be The reactive nature of this compound allows for its incorporation into larger polymeric structures or for its modification to create novel organic materials with tailored electronic and photophysical properties. This opens up possibilities for its use as a precursor in the development of new materials for applications in electronics, photonics, and sensing.

Future Perspectives in Research on 3,7 Dichloro 8 Chloromethyl Quinoline

Exploration of Undiscovered Reactivity and Transformation Pathways

The current body of research predominantly focuses on the oxidation of the chloromethyl group of 3,7-dichloro-8-(chloromethyl)quinoline to a carboxylic acid to form quinclorac (B55369). researchgate.net However, the inherent reactivity of its three distinct functional groups—the chloromethyl group at C8, the chlorine at C7, and the chlorine at C3—suggests a wealth of unexplored chemical transformations.

Future investigations could systematically probe the differential reactivity of these sites. The 8-(chloromethyl) group is a prime site for nucleophilic substitution reactions. Beyond its conversion to a carboxylic acid, it could serve as a handle for the introduction of a wide array of functional groups, including amines, azides, thiols, and ethers, leading to novel families of quinoline (B57606) derivatives with potentially interesting biological or material properties.

The chlorine atoms on the quinoline ring, particularly the one at the 3-position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this reactivity is less explored for this specific molecule. mdpi.com Research into the selective substitution of the C3 and C7 chlorines with various nucleophiles could yield a diverse library of disubstituted and trisubstituted quinolines. The regioselectivity of these substitutions would be a key area of investigation, likely influenced by the electronic effects of the other substituents and the reaction conditions employed.

Furthermore, the potential for C-H activation and functionalization of the quinoline core, a prominent area in modern organic synthesis, remains largely untapped for this molecule. mdpi.com While the existing chlorine substituents deactivate the ring towards electrophilic aromatic substitution, transition-metal-catalyzed C-H functionalization could offer a pathway to introduce new substituents at otherwise inaccessible positions, further expanding the chemical space accessible from this starting material.

A comparative study of the reactivity of the different positions is presented in the table below:

| Functional Group | Position | Potential Reactions | Research Focus |

| Chloromethyl | C8 | Nucleophilic substitution (e.g., with amines, thiols, alkoxides), Oxidation | Derivatization for new bioactive molecules, alternative synthons |

| Chloro | C3 | Nucleophilic aromatic substitution, Cross-coupling reactions | Selective functionalization, synthesis of polysubstituted quinolines |

| Chloro | C7 | Nucleophilic aromatic substitution, Cross-coupling reactions | Understanding differential reactivity compared to C3 |

| C-H bonds | Multiple | Transition-metal-catalyzed C-H activation/functionalization | Introduction of novel substituents at unfunctionalized positions |

Development of Novel Catalytic Systems for Enhanced Synthesis and Derivatization

The synthesis of quinclorac from this compound has been a subject of catalytic research, with a focus on developing more environmentally benign and efficient oxidation processes. researchgate.net Traditional methods often rely on harsh oxidants like nitric acid in sulfuric acid. researchgate.net A significant advancement has been the development of a homogeneous catalyst system composed of phosphomolybdic acid, Ce(III), Co(II), and Br⁻, which enables the use of molecular oxygen as the oxidant in acetic acid. researchgate.net

Future research in this area will likely focus on several key aspects. The development of heterogeneous catalysts for the oxidation of this compound is a primary goal. Heterogeneous catalysts would simplify product purification, allow for catalyst recycling, and contribute to more sustainable manufacturing processes. Materials such as metal-organic frameworks (MOFs), functionalized zeolites, and supported metal nanoparticles are promising candidates for exploration. nih.gov

Beyond oxidation, novel catalytic systems are needed to unlock the derivatization potential of the chloro substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The development of selective catalytic systems that can differentiate between the C3 and C7 chlorine atoms would be a significant breakthrough, enabling the programmed synthesis of complex, polysubstituted quinolines. Research into ligand design and the optimization of reaction conditions will be crucial for achieving high selectivity.

The following table summarizes potential catalytic systems for future exploration:

| Reaction Type | Catalyst Class | Potential Advantages |

| Oxidation of chloromethyl group | Heterogeneous catalysts (e.g., supported metals, MOFs) | Catalyst recyclability, simplified workup, improved sustainability |

| Cross-coupling at C3/C7 | Palladium-based catalysts with tailored ligands | Selective C-C and C-N bond formation, access to diverse derivatives |

| C-H Functionalization | Rhodium, Iridium, or Ruthenium catalysts | Direct introduction of functional groups at new positions |

Integration into Multi-component Reactions and Complex Synthesis Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. mdpi.com The structural motifs present in this compound make it an intriguing, yet currently unexplored, candidate for integration into MCRs and other complex synthesis sequences.

The reactive chloromethyl group could participate in MCRs where an electrophilic component is required. For instance, it could be envisioned as a precursor to an isocyanide or an aldehyde, which are common components in MCRs like the Ugi and Passerini reactions. Alternatively, the quinoline nitrogen could act as a basic catalyst or a participating nucleophile in certain MCRs, leading to the formation of novel fused heterocyclic systems.

Furthermore, this compound could serve as a valuable building block in cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the product of the first reaction is the substrate for the next, without the need for isolating intermediates. For example, a sequence involving a nucleophilic substitution at the chloromethyl group followed by an intramolecular cyclization onto the quinoline ring could provide rapid access to complex polycyclic structures. The development of such cascade reactions would be a testament to the synthetic utility of this compound.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the design of molecules with desired properties. nih.govnih.gov For this compound, advanced computational modeling offers several promising avenues of research.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of novel derivatives synthesized from this precursor. nih.gov By correlating structural features with activity, these models can guide the design of new compounds with enhanced efficacy. Machine learning algorithms can be trained on existing data for halogenated compounds to predict the reactivity of the different sites on the this compound molecule under various reaction conditions. nih.gov This predictive capability can help to prioritize experimental efforts and accelerate the discovery of new reactions and derivatives.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as the regioselectivity of nucleophilic aromatic substitution at the C3 and C7 positions. By calculating the activation energies of different reaction pathways, researchers can gain insights into the factors that control selectivity and design experiments to favor the desired outcome.

The table below outlines the potential applications of computational modeling for this compound:

| Modeling Technique | Application | Potential Outcome |

| QSAR | Prediction of biological activity of derivatives | Rational design of new bioactive compounds |

| Machine Learning | Reactivity prediction of functional groups | Prioritization of experimental work, discovery of new reactions |

| DFT | Mechanistic studies of reactions (e.g., SNAr) | Understanding and controlling regioselectivity |

Q & A

Q. What are the optimized synthetic routes for 3,7-Dichloro-8-(chloromethyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential chlorination and functionalization steps. Key steps include:

Chlorination : Introduce chlorine atoms at the 3- and 7-positions using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions (60–80°C) .

Chloromethylation : Introduce the chloromethyl group at the 8-position via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃ .

- Optimization : Yield improves with controlled temperature (≤100°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and regiochemistry of this compound?

- Methodological Answer :

- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm. Aromatic protons at the 2- and 4-positions (ortho to Cl) show deshielding (δ 8.5–9.0 ppm) due to electron-withdrawing effects .

- ¹³C NMR : Chlorinated carbons (C-3, C-7) resonate at δ 110–120 ppm; the chloromethyl carbon appears at δ 45–50 ppm .

- IR : C-Cl stretches (600–800 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) confirm substitution patterns .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with compound concentrations (0.1–100 μg/mL) .

- Time-Kill Assays : Assess bactericidal kinetics by incubating bacteria with the compound at 2× MIC and plating aliquots at intervals (0–24 hrs) .

Advanced Research Questions

Q. How do competing side reactions (e.g., over-chlorination) impact synthesis, and what strategies mitigate them?

- Methodological Answer :

- Competing Reactions : Over-chlorination at the 5-position or decomposition of the chloromethyl group can occur under harsh conditions.

- Mitigation :

Stepwise Chlorination : Use selective reagents (e.g., N-chlorosuccinimide for milder chlorination) .

Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) during chloromethylation .

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) to isolate intermediates .

Q. How do substituent positions (Cl, CH₂Cl) influence electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The 3- and 7-Cl groups deactivate the quinoline ring, directing nucleophiles (e.g., amines, thiols) to the 8-CH₂Cl site.

- Reactivity Trends :

| Nucleophile | Reaction Conditions | Major Product |

|---|---|---|

| NH₃ (excess) | Ethanol, 70°C, 12 hrs | 8-Aminomethyl derivative |

| NaSH | DMF, 80°C, 6 hrs | 8-Mercaptomethyl derivative |

- Mechanistic Insight : SN2 mechanism dominates due to steric accessibility of the CH₂Cl group .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying MIC values across studies)?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent effects). For example, DMSO >1% can inhibit bacterial growth, skewing MIC .

- Structural Analogues : Evaluate substituent effects using a derivative library (e.g., replacing CH₂Cl with CF₃ or OH groups) to isolate activity contributors .

- Meta-Analysis : Pool data from multiple studies (≥5) and apply statistical models (e.g., ANOVA) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.